Welcome to the BenchChem Online Store!
molecular formula C13H20N4O3 B8532956 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine CAS No. 56395-71-2

1-(6-Hydroxyhexyl)-3,7-dimethylxanthine

Cat. No. B8532956
M. Wt: 280.32 g/mol
InChI Key: FQMLNCMGNMEXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06043250

Procedure details

This example is a synthesis for inventive compound no. 1527 (see above for chemical name and structure). A mixture of theobromine (1.0 g, 5.5 mmol, available from Sigma) and a solution (20 ml) of 50% sodium hydride in oil (264 mg, 5.5 mmol) in dimethylsulfoxide was stirred for 50 minutes, followed by addition of 6-bromo-1-hexanol (1.0 g, 5.5 mmol, available from Aldrich). After stirring for 18 hours, the solution was treated with 50 ml of water and then extracted with two 25 ml aliquots of hexanes. The aqueous phase was extracted with three 35 ml aliquots of 25% ethanol-dichloromethane. The combined ethanol-dichloromethane extracts were dried over magnesium sulfate and then the solvents were evaporated under vacuum. The remaining dimethylsulfoxide was removed by distillation under full pump vacuum, producing 1.4 g of a white powder, 1-(6-hydroxyhexyl)-3,7-dimethylxanthine (5.0 mmol, 91% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
264 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:12](=[O:13])[C:11]2[N:9]([CH3:10])[CH:8]=[N:7][C:6]=2[N:4]([CH3:5])[C:2]1=[O:3].[H-].[Na+].Br[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23].O>CS(C)=O>[OH:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][N:1]1[C:12](=[O:13])[C:11]2[N:9]([CH3:10])[CH:8]=[N:7][C:6]=2[N:4]([CH3:5])[C:2]1=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=O)N(C)C=2N=CN(C)C2C1=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
264 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrCCCCCCO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a synthesis for inventive compound no
EXTRACTION
Type
EXTRACTION
Details
extracted with two 25 ml aliquots of hexanes
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with three 35 ml aliquots of 25% ethanol-dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethanol-dichloromethane extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The remaining dimethylsulfoxide was removed by distillation under full pump vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
Name
Type
product
Smiles
OCCCCCCN1C(=O)N(C=2N=CN(C2C1=O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.